Cytidine 5'-monophosphate disodium salt

Vue d'ensemble

Description

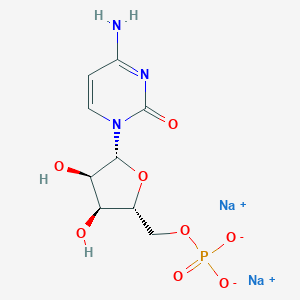

Cytidine 5’-monophosphate disodium salt is a nucleotide that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is essential for the synthesis of RNA and DNA, making it a vital component in cellular metabolism and genetic information transfer .

Applications De Recherche Scientifique

Cytidine 5’-monophosphate disodium salt has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Cytidine 5’-monophosphate disodium salt, also known as Cytidine-5’-monophosphate disodium salt, primarily targets several enzymes. These include Uridine-cytidine kinase 2 , 3-deoxy-manno-octulosonate cytidylyltransferase , 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase , and Cytidylate kinase . These enzymes play crucial roles in various biochemical pathways, including DNA and RNA biosynthesis .

Mode of Action

The compound acts as a substrate for the enzyme Uridine-cytidine kinase 2 , which phosphorylates uridine and cytidine to uridine monophosphate and cytidine monophosphate . The compound can use ATP or GTP as a phosphate donor .

Biochemical Pathways

Cytidine 5’-monophosphate disodium salt is involved in the biosynthesis of DNA and RNA. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP, which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the support of DNA and RNA biosynthesis . By acting as a substrate for certain enzymes, it contributes to the formation of CDP and CTP, crucial components in the synthesis of genetic material .

Analyse Biochimique

Biochemical Properties

Cytidine 5’-monophosphate disodium salt is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis . It serves as a nucleotide carrier for sugars .

Cellular Effects

In cellular processes, Cytidine 5’-monophosphate disodium salt has been used in nucleotide stock solution . It has been used as an ectonucleotidase (ENTase) inhibitor to probe 5′-ENTase activity in cortical neurons . It has also been used in in vitro studies to estimate its effect on growth response of selected bacteria strains that dominate the piglets’ small intestine .

Molecular Mechanism

At the molecular level, Cytidine 5’-monophosphate disodium salt exerts its effects through various mechanisms. It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Temporal Effects in Laboratory Settings

It is known that it is used in nucleotide stock solutions and has been used in in vitro studies .

Metabolic Pathways

Cytidine 5’-monophosphate disodium salt is involved in the metabolic pathway where it is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP . This CDP, upon phosphorylation, forms CTP which supports DNA and RNA biosynthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cytidine 5’-monophosphate disodium salt can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out in an aqueous medium to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of cytidine 5’-monophosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine, which is then harvested and purified through a series of chromatographic techniques . This method is preferred for large-scale production due to its cost-effectiveness and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

Cytidine 5’-monophosphate disodium salt undergoes various chemical reactions, including:

Phosphorylation: Conversion to cytidine diphosphate and cytidine triphosphate.

Hydrolysis: Breakdown into cytidine and phosphoric acid.

Oxidation and Reduction: Involvement in redox reactions within cellular metabolism.

Common Reagents and Conditions

Phosphorylation: Utilizes adenosine triphosphate or guanosine triphosphate as phosphate donors.

Hydrolysis: Requires acidic or enzymatic conditions.

Oxidation and Reduction: Involves various oxidizing and reducing agents depending on the specific metabolic pathway.

Major Products Formed

Cytidine Diphosphate (CDP): Formed through phosphorylation.

Cytidine Triphosphate (CTP): Further phosphorylation of CDP.

Cytidine and Phosphoric Acid: Products of hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Adenosine 5’-monophosphate disodium salt

- Uridine 5’-monophosphate disodium salt

- Guanosine 5’-monophosphate disodium salt

Uniqueness

Cytidine 5’-monophosphate disodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of gene expression . Unlike other nucleotides, it serves as a precursor for cytidine triphosphate, which is crucial for the synthesis of phospholipids and glycoproteins . This makes it indispensable in both genetic and metabolic processes .

Propriétés

Numéro CAS |

6757-06-8 |

|---|---|

Formule moléculaire |

C9H14N3NaO8P |

Poids moléculaire |

346.19 g/mol |

Nom IUPAC |

disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |

Clé InChI |

ZRWPTARDKZMNQK-IAIGYFSYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.[Na] |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |

Apparence |

White Crystalline |

melting_point |

300°C |

Key on ui other cas no. |

6757-06-8 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

5'-CMP.2Na; D-Cytidine 5'-monophosphate disodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of cytidine 5'-monophosphate disodium salt in the food industry?

A1: this compound is a nucleotide used in infant formula to enhance nutrition and potentially improve immune function. [] A specific ratio of five nucleotides, including this compound, is added to milk powder formulations to achieve these benefits. []

Q2: How does this compound impact the performance of organic solar cells?

A2: Research suggests that this compound, with its phosphate group, can act as an anchoring group in organic solar cells. [] This property allows it to form a carrier transfer bridge at the interface between the electron transporting layer (ZnO nanoparticles) and the active layer, improving charge transfer and reducing interfacial recombination. []

Q3: What challenges are associated with formulating this compound in medicines?

A3: Studies indicate that this compound can degrade during thermal sterilization, leading to an increase in impurities. [] This sensitivity necessitates the use of alternative sterilization methods, such as sterilizing filtration, to ensure the stability and safety of pharmaceutical products containing this compound. []

Q4: What are the critical quality attributes of this compound in pharmaceutical development?

A4: The quantitative content, uniformity of dosage units, dissolution properties, and impurity profile are crucial quality attributes of this compound when developing pharmaceutical formulations. [] These factors are particularly critical due to the typically low dosage of this compound in medicines and its susceptibility to degradation. []

Q5: How does the particle size of this compound affect its pharmaceutical properties?

A5: Particle size significantly influences the homogeneity, quantitative content, and dissolution rate of this compound in pharmaceutical products. [] Controlling particle size is essential to ensure consistent drug release and bioavailability. []

Q6: What analytical techniques are commonly employed to study this compound?

A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in various matrices, including health products and pollen capsules. [, ] This method offers high sensitivity and accuracy in determining the compound's concentration. [] Additionally, Fourier-transform infrared spectroscopy (FT-IR) is valuable for studying the molecular dynamics and relaxation processes of this compound in solution. []

Q7: What is the metastable zone width of this compound, and how is it determined?

A7: The metastable zone width (MSZW) of this compound refers to the range of supersaturation levels where spontaneous crystallization does not occur. [] This parameter, determined experimentally using laser-based methods, is crucial for understanding crystallization processes and optimizing conditions for controlled crystal growth. [] The MSZW of this compound is influenced by factors like agitation levels but is relatively insensitive to temperature changes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.